

Unveiling the Anti-Tumor Potential of Pcaf-IN-2: A Technical Overview

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Compound of Interest

Compound Name: *Pcaf-IN-2*
Cat. No.: *B15567094*

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An In-depth Guide for Researchers and Drug Development Professionals on the Anti-tumor Properties of the PCAF Inhibitor, **Pcaf-IN-2**.

This technical guide provides a comprehensive analysis of the anti-tumor properties of **Pcaf-IN-2**, a potent inhibitor of the p300/CBP-associated factor (PCAF). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into its mechanism of action, efficacy against various cancer cell lines, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

Pcaf-IN-2, also identified as compound 17 in its discovery study, exerts its anti-tumor effects by targeting PCAF, a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression through chromatin remodeling. By inhibiting PCAF, **Pcaf-IN-2** disrupts the acetylation of histones and other transcriptional regulators, leading to the suppression of genes essential for cancer cell survival and proliferation. This inhibitory action ultimately induces programmed cell death (apoptosis) and halts the cell division cycle.

In Vitro Efficacy: Quantitative Analysis

Pcaf-IN-2 has demonstrated significant inhibitory activity against PCAF and has shown potent cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Target/Cell Line	Cancer Type	IC50 (µM)
PCAF Enzyme	-	5.31[1]
HePG2	Hepatocellular Carcinoma	3.06[1][2]
MCF-7	Breast Cancer	5.69[2]
PC3	Prostate Cancer	7.56[2]
HCT-116	Colorectal Carcinoma	2.83

Cellular Mechanisms: Apoptosis Induction and Cell Cycle Arrest

Further investigation into the cellular effects of **Pcaf-IN-2** has revealed its ability to induce apoptosis and cause cell cycle arrest, specifically at the G2/M phase, in the HePG2 human hepatocellular carcinoma cell line.

Cell Cycle Analysis

Treatment of HePG2 cells with **Pcaf-IN-2** resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, indicating an inhibition of mitotic progression.

Treatment	% of Cells in G2/M Phase
Control	Data not available in the source material
Pcaf-IN-2 (10 µM)	Specific percentage not provided in the source material, but described as arresting the cell cycle in the G2/M phase

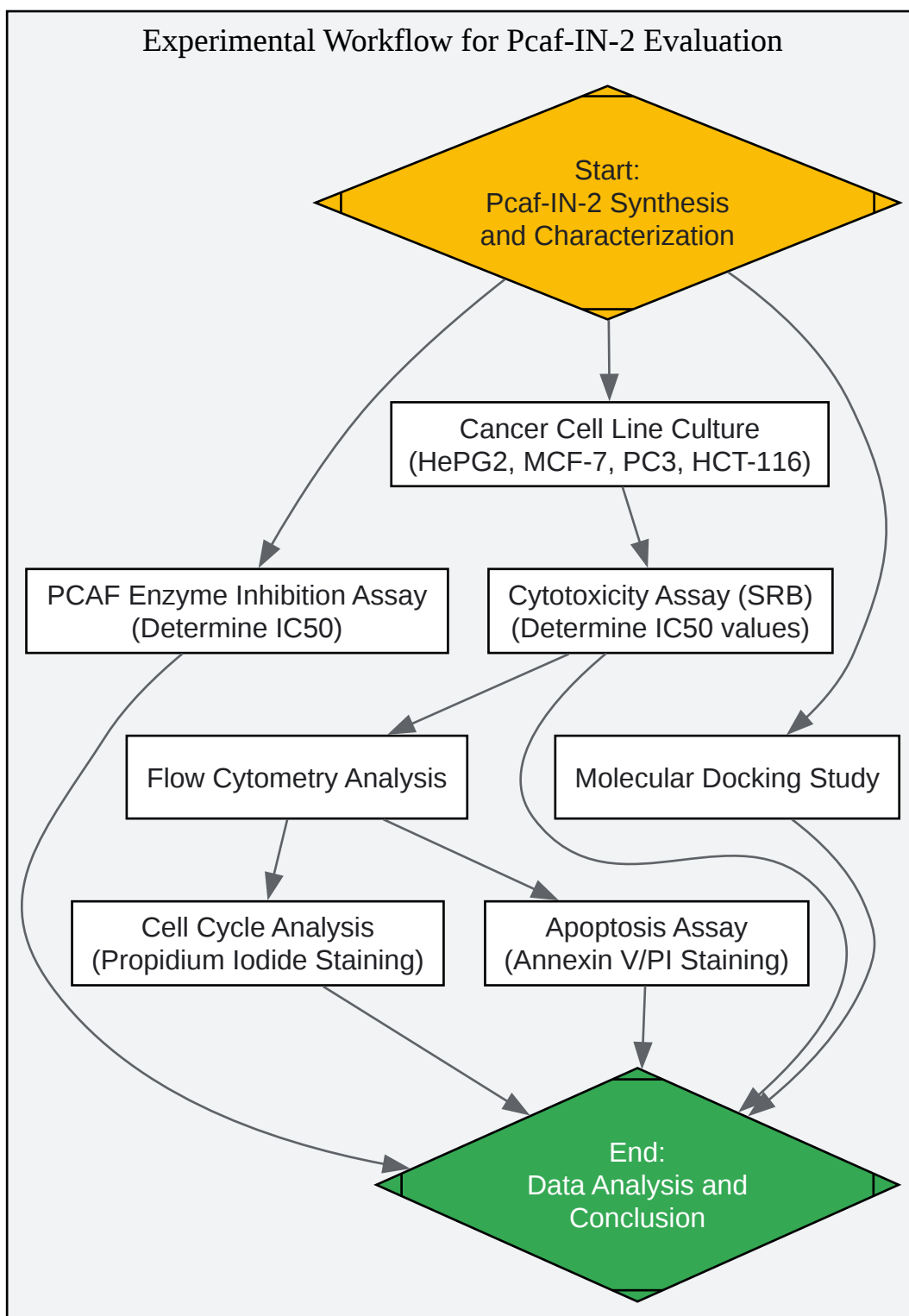
Apoptosis Induction

The pro-apoptotic effects of **Pcaf-IN-2** were observed in HePG2 cells, where treatment with the inhibitor led to an increase in the pre-G1 apoptotic cell population.

Treatment	% of Apoptotic Cells (Pre-G1)
Control	Data not available in the source material
Pcaf-IN-2 (10 μ M)	Specific percentage not provided in the source material, but described as inducing apoptosis

Signaling Pathway and Experimental Workflow

The proposed mechanism of action and the general workflow for evaluating the anti-tumor properties of **Pcaf-IN-2** are illustrated in the following diagrams.



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References

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